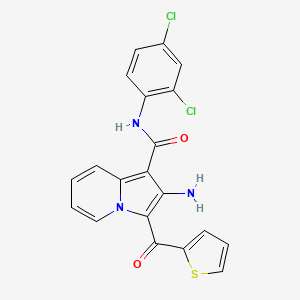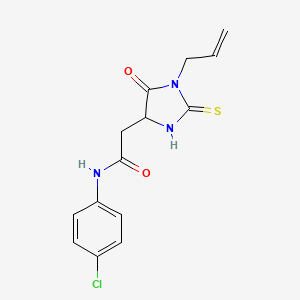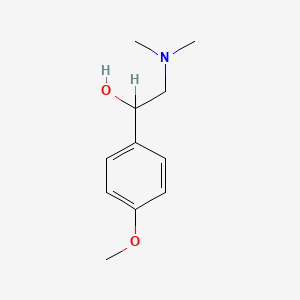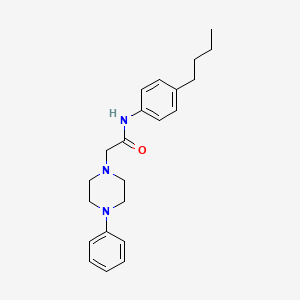![molecular formula C15H19ClN4O2S2 B2627216 N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide CAS No. 338954-06-6](/img/structure/B2627216.png)
N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide is a complex organic compound that features a triazole ring, a sulfonamide group, and an allylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Introduction of the Allylsulfanyl Group: The allylsulfanyl group is introduced via a nucleophilic substitution reaction, where an allyl halide reacts with a thiol derivative of the triazole compound.
Sulfonamide Formation: The final step involves the reaction of the triazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent choice) to maximize efficiency.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and sulfonamide functionalities.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide .
- **N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide .
Uniqueness
N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allylsulfanyl group and the triazole ring makes it particularly versatile for various applications.
Properties
IUPAC Name |
4-chloro-N-[1-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2S2/c1-4-10-23-15-18-17-14(20(15)5-2)11(3)19-24(21,22)13-8-6-12(16)7-9-13/h4,6-9,11,19H,1,5,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTXFSMTNSGXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)C(C)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2627133.png)



![2-chloro-1-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]azepan-1-yl}ethan-1-one](/img/structure/B2627141.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2627143.png)
![Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2627144.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2627145.png)

![2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid](/img/structure/B2627148.png)
![4-fluoro-N-[(E)-(2-fluorophenyl)methylidene]-3-methylaniline](/img/structure/B2627149.png)
![5-(benzylamino)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2627150.png)

![2-Chloro-N-(3-fluoro-2-methylphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2627154.png)
